An In-depth Technical Guide to the Discovery and History of Lysergic Acid Hydrazide
An In-depth Technical Guide to the Discovery and History of Lysergic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of lysergic acid hydrazide, a pivotal intermediate in the synthesis of various ergoline (B1233604) alkaloids, including the potent psychedelic compound, lysergic acid diethylamide (LSD).
Introduction and Historical Context
Lysergic acid hydrazide emerged from the pioneering work of Swiss chemist Dr. Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1][2][3] In the 1930s, Hofmann was investigating derivatives of lysergic acid, a chemical precursor found in ergot, a fungus that grows on rye.[2] His primary goal was to develop new analeptic (circulatory and respiratory stimulant) drugs.[1][4] This research led to the synthesis of numerous lysergic acid derivatives, and in this context, lysergic acid hydrazide was created as a key intermediate.[5] It proved to be a more stable and suitable starting material for further synthetic work than free lysergic acid.[5]
The significance of lysergic acid hydrazide lies in its role as a direct precursor to lysergic acid azide (B81097), which is then reacted with diethylamine (B46881) to form LSD.[6][7] The initial synthesis of LSD by Hofmann in 1938 did not immediately reveal its profound psychoactive properties; these were discovered accidentally in 1943.[1][4]
Physicochemical Properties
Lysergic acid hydrazide is a colorless, crystalline compound.[5] Its chemical formula is C₁₆H₁₈N₄O, with a molecular weight of 282.34 g/mol .[8] The treatment of optically active lysergic acid derivatives with hydrazine (B178648) can lead to racemization, resulting in a mixture of isomers.[5]
Table 1: Physicochemical Data of Lysergic Acid Hydrazide and its Isomers
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈N₄O | [8] |
| Molecular Weight | 282.34 g/mol | [8] |
| Melting Point | 235-240 °C (with decomposition) for racemic mixture | [5] |
| Melting Point (D-isolysergic acid hydrazide) | 202 °C | [9] |
| Melting Point (D-lysergic acid hydrazide) | 215 °C | [9] |
| Melting Point (l-methyl-D-isolysergic acid hydrazide) | 201-204 °C | [9] |
| Melting Point (l-methyl-D-lysergic acid hydrazide) | 194-195 °C | [9] |
| Optical Rotation [α] (D-isolysergic acid hydrazide) | +445° (c=0.5 in pyridine) | [9] |
| Optical Rotation [α] (D-lysergic acid hydrazide) | +10° (c=0.5 in pyridine) | [9] |
| Optical Rotation [α] (l-methyl-D-isolysergic acid hydrazide) | +400° (c=0.5 in pyridine) | [9] |
| Optical Rotation [α] (l-methyl-D-lysergic acid hydrazide) | +14° (c=0.5 in pyridine) | [9] |
| Solubility | Very difficultly soluble in water, ether, benzene, chloroform; more soluble in pyridine (B92270) and hot absolute ethanol. | [5] |
Synthesis of Lysergic Acid Hydrazide
The primary method for synthesizing lysergic acid hydrazide is through the hydrazinolysis of lysergic acid derivatives, most notably ergot alkaloids such as ergotamine. This process involves heating the starting material with hydrazine hydrate (B1144303).
Experimental Protocol 1: Synthesis from Ergotamine
This protocol is adapted from the work of Stoll and Hofmann.
Materials:
-
Ergotamine
-
Anhydrous hydrazine
-
Water
Procedure:
-
One volume of powdered ergotamine is placed in a round-bottom flask.
-
Two volumes of anhydrous hydrazine are added to the flask.
-
The mixture is heated under reflux for 30 minutes.
-
After reflux, 1.5 volumes of water are added, and the mixture is boiled for an additional 15 minutes.
-
The solution is then cooled in a refrigerator to induce crystallization of isolysergic acid hydrazide.
Yields: Reported yields for similar processes vary, with some early patents citing yields of around 60-68%.[10] More recent optimized methods for analytical purposes have aimed for quantitative conversion.[11]
Experimental Protocol 2: Synthesis from Ergotinine
Materials:
-
Ergotinine
-
Hydrazine hydrate
Procedure:
-
One part of ergotinine is suspended in 10 parts of hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.
-
The suspension is heated to boiling. Complete dissolution of the alkaloid is typically observed within 20 to 30 minutes.
-
The solution is boiled for an additional 5 minutes.
-
The reaction mixture is then concentrated to approximately 5 parts by volume.
-
Upon cooling, lysergic acid hydrazide crystallizes from the solution.
Yield: A reported yield for this specific method is approximately 60% of the theoretical maximum.[10]
Role as a Synthetic Intermediate: The Pathway to LSD
Lysergic acid hydrazide is not known to have significant pharmacological activity or defined signaling pathways itself. Its primary importance is as a stable intermediate in the synthesis of other pharmacologically active ergoline derivatives.
Experimental Protocol 3: Conversion to Lysergic Acid Azide
This crucial step prepares the molecule for the introduction of the diethylamide group.
Materials:
-
Lysergic acid hydrazide
-
Hydrochloric acid (0.1 N, ice-cold)
-
Sodium nitrite (B80452) (NaNO₂) solution (ice-cold)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
2.82 grams of lysergic acid hydrazide are dissolved in 100 mL of 0.1 N ice-cold hydrochloric acid. The reaction vessel should be kept at 0 °C in an ice bath.
-
100 mL of ice-cold 0.1 N sodium nitrite solution is added. The mixture is stirred vigorously for 2-3 minutes.
-
An additional 130 mL of hydrochloric acid is added dropwise with continued vigorous stirring in the ice bath.
-
After 5 minutes, the solution is neutralized with a saturated sodium bicarbonate solution.
-
The resulting lysergic acid azide is extracted with diethyl ether.
Stereochemistry and Racemization
A significant challenge in the synthesis of lysergic acid hydrazide is the potential for racemization at the C-5 and C-8 positions of the ergoline ring structure when treated with hydrazine.[12] This results in a mixture of stereoisomers, including the desired d-lysergic acid derivatives and the less active or inactive l-isomers and iso-isomers.[6]
The proposed mechanism for this racemization involves a retro-Michael fragmentation, leading to an achiral tricyclic intermediate.[12] Re-cyclization can then occur from either face, leading to a mixture of stereoisomers.
Later developments in the synthesis, however, found that conducting the hydrazinolysis in the presence of at least one equivalent of a strong acid can prevent racemization at the C-5 position, leading to significantly higher yields of the desired optically active product.[6][9]
The separation of the resulting isomers can be achieved through methods such as fractional crystallization or chromatography.[9]
Conclusion
Lysergic acid hydrazide holds a significant place in the history of medicinal and psychoactive chemistry. While not a pharmacologically active compound in its own right, its discovery by Albert Hofmann was a critical step that enabled the synthesis and subsequent discovery of the profound effects of LSD. The study of its synthesis and stereochemistry provides valuable insights into the chemical manipulation of the complex ergoline ring system, a foundation upon which much of modern psychedelic research was built. This guide has provided a technical overview of its history, properties, and synthesis for professionals in the field of drug discovery and development.
References
- 1. History of LSD - Wikipedia [en.wikipedia.org]
- 2. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]
- 3. Albert Hofmann History: More Than The Discoverer of LSD [cannactiva.com]
- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 5. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]
- 6. shaunlacob.com [shaunlacob.com]
- 7. rjptonline.org [rjptonline.org]
- 8. d,l-Isolysergic acid hydrazide | C16H18N4O | CID 13338904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]
- 10. AT158150B - Method for the preparation of racem. prim. Lysergic acid hydrazide. - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
